molecular formula C8H11ClN2O2 B2914280 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride CAS No. 1624260-21-4

2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride

Cat. No.: B2914280
CAS No.: 1624260-21-4
M. Wt: 202.64
InChI Key: DIUTWKZSBAFEEB-UHFFFAOYSA-N
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Description

2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride is a compound with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 g/mol It is a derivative of alanine, where the amino group is attached to the third carbon of the propanoic acid chain, and a pyridine ring is attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride typically involves the reaction of pyridine derivatives with alanine. One common method involves the use of oxazolone derivatives for stereoselective synthesis . The reaction conditions often include the use of formic acid and zinc dust, followed by recrystallization using a mixture of ethanol and water .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and pyridine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound can influence the activity of enzymes involved in amino acid metabolism and protein synthesis . It may also interact with receptors and other proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its pyridine ring and amino acid backbone make it a versatile compound for various research applications.

Properties

IUPAC Name

2-amino-3-pyridin-4-ylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;/h1-4,7H,5,9H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUTWKZSBAFEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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